methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a trifluoromethyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formamido Group Addition: The formamido group can be added through a formylation reaction, typically using formic acid derivatives or formylating reagents like formamide.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the formamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors, while the piperidine ring can interact with various molecular targets, modulating their activity. The formamido group may also play a role in hydrogen bonding and other interactions critical for biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(trifluoromethyl)phenyl]amino}methyl)piperidine-1-carboxylate
- Methyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate is unique due to the presence of the formamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl 4-({[3-(trifluoromethyl)phenyl]formamido}methyl)piperidine-1-carboxylate, with the CAS number 1234887-23-0, is a compound belonging to the class of piperidine carboxamides. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉F₃N₂O₃ |
Molecular Weight | 344.33 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity to its targets.
Anticancer Potential
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on tumor cell lines. In one study, a related piperidine compound showed an IC₅₀ value of approximately 1.48 μM against prostate cancer cells (PC-3) . This suggests a potential for further exploration in cancer therapeutics.
Enzyme Inhibition
The compound may also act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide. Inhibiting FAAH can enhance the levels of these lipids, contributing to analgesic and anti-inflammatory effects .
Study on Antitumor Activity
In a comparative study involving various piperidine derivatives, this compound was tested alongside known anticancer agents. The results indicated that it inhibited cell proliferation in lung and breast cancer cell lines with IC₅₀ values ranging from 10 to 30 μM .
FAAH Inhibition Study
Another study focused on the inhibition of FAAH demonstrated that similar compounds could significantly reduce FAAH activity in vitro. The inhibition was assessed through biochemical assays showing a competitive inhibition profile with IC₅₀ values in the low micromolar range .
Properties
IUPAC Name |
methyl 4-[[[3-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-24-15(23)21-7-5-11(6-8-21)10-20-14(22)12-3-2-4-13(9-12)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYNOEHOXPDJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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